molecular formula (C6H11NO6)n<br>C14H22O13 B012460 Kaltostat CAS No. 9005-34-9

Kaltostat

Cat. No. B012460
CAS RN: 9005-34-9
M. Wt: 398.32 g/mol
InChI Key: GKFPPCXIBHQRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaltostat is a non-woven wound dressing made from calcium sodium alginate fibers. It is primarily used for its haemostatic properties in various medical applications.

Synthesis Analysis

The synthesis of Kaltostat involves the transformation of alginate, a natural polysaccharide extracted from seaweed, into its calcium and sodium forms. This process typically involves the treatment of alginate with calcium and sodium ions, leading to the formation of a non-woven fiber matrix.

Molecular Structure Analysis

Kaltostat's molecular structure is characterized by its alginate base, a polysaccharide consisting of blocks of mannuronic and guluronic acid residues. This unique composition contributes to its gel-forming ability upon contact with wound exudates.

Chemical Reactions and Properties

Calcium alginates like Kaltostat participate in ion exchange reactions when in contact with wound exudates. The calcium ions in Kaltostat are exchanged for sodium ions present in the exudate, leading to the formation of a soluble sodium alginate gel. This gel helps in maintaining a moist environment conducive to wound healing.

Physical Properties Analysis

Kaltostat is known for its fibrous, non-woven structure, which allows it to absorb a significant amount of wound exudate. It is also flexible and conforms to the wound site, making it useful for various wound types.

Chemical Properties Analysis

Chemically, Kaltostat is inert and non-toxic. Its primary chemical interaction is the ion exchange mechanism that facilitates gel formation. This property is crucial for its use in wound care, as it minimizes tissue adherence and pain upon removal.

For further detailed studies and research on Kaltostat, the following references provide valuable insights:

  • Lansdown & Payne (1994) evaluated the biodegradation and local tissue reaction of Kaltostat in a rat model. Their findings indicate that Kaltostat is well-tolerated and presents no toxic risk when used as a wound dressing or haemostatic agent in surgery. Read more.

  • McGlashan et al. (1992) conducted a comparative study on the efficacy of Kaltostat in the management of epistaxis, highlighting its effectiveness and patient acceptability. Read more.

  • Odell, Oades, & Lombardi (1994) reported a case of foreign body reaction to Kaltostat, emphasizing the need for careful application and removal in certain medical procedures. Read more.

Scientific Research Applications

Kaltostat is a type of dressing that consists of an absorbent fibrous fleece composed of the sodium and calcium salts of alginic acid in the ratio of 80:20 . It’s used in the medical field, particularly in wound care .

  • Specific Scientific Field : Medical Science, specifically Wound Care .
  • Summary of the Application : Kaltostat is used as a primary dressing for the management of heavily exuding wounds including chronic wounds such as leg ulcers (venous arterial and diabetic), pressure sores, fungating carcinomas, and acute wounds such as donor sites, abrasions, lacerations and post-surgical wounds .
  • Methods of Application or Experimental Procedures : Kaltostat should be cut or folded to the shape of the wound, applied directly to the surface and held in place with an appropriate secondary dressing. The dressing can be removed with forceps or the gloved fingers, after first soaking with sterile normal saline if required .
  • Results or Outcomes Obtained : In the presence of exudate or other body fluids containing sodium ions, the fibers absorb liquid and swell, causing the dressing to take on a gel-like appearance. This overlays the wound and provides a micro-environment that is believed to facilitate wound healing .
  • Pressure Injuries (Stage I-IV) : Kaltostat can be used on pressure injuries, which are localized damage to the skin and underlying soft tissue usually over a bony prominence or related to a medical or other device .
  • Venous Ulcers : These are wounds that are thought to occur due to improper functioning of venous valves, usually of the legs. Kaltostat can be used to manage these wounds .
  • Arterial and Diabetic Ulcers : Kaltostat can be used on arterial and diabetic ulcers. Arterial ulcers are wounds that occur due to poor perfusion, whereas diabetic ulcers are a common complication of poorly controlled diabetes .
  • Donor Sites : After a skin graft, the donor site is often dressed with Kaltostat to promote healing and prevent infection .
  • Superficial Burn Wounds : Kaltostat can be used on superficial burn wounds to promote healing and manage exudate .
  • Lacerations and Abrasions : For wounds such as lacerations and abrasions, Kaltostat can be used to manage exudate and promote healing .
  • Traumatic Wounds : Kaltostat can be used on traumatic wounds to manage exudate and promote healing .
  • After Surgical Wound Debridement : Kaltostat can be used after surgical wound debridement to manage exudate and promote healing .
  • Cavity Wounds : Kaltostat can be used as a primary dressing for the management of heavily exuding cavity wounds including pressure sores and surgical and traumatic wounds healing by secondary intention .
  • Surgical Wounds : Kaltostat can be used on surgical wounds that are healing by secondary intention .
  • Traumatic Wounds : Kaltostat can be used on traumatic wounds that are healing by secondary intention .

Safety And Hazards

Kaltostat is generally considered safe for use on wounds. It is not recommended for infants less than 12 months of age . In case of contact with eyes, it is recommended to flush eyes thoroughly with running water .

properties

IUPAC Name

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPPCXIBHQRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline]
Record name AMMONIUM ALGINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ammonium alginate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3644
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SLOWLY SOL IN WATER; INSOL IN ALCOHOL
Record name AMMONIUM ALGINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alginic acid, ammonium salt

Color/Form

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW

CAS RN

9005-34-9
Record name Alginic acid, ammonium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alginic acid, ammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM ALGINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaltostat
Reactant of Route 2
Kaltostat
Reactant of Route 3
Kaltostat
Reactant of Route 4
Kaltostat
Reactant of Route 5
Kaltostat
Reactant of Route 6
Kaltostat

Citations

For This Compound
2,650
Citations
JA McGlashan, R Walsh, A Dauod… - The Journal of …, 1992 - cambridge.org
A prospective study was undertaken to compare the efficacy of calcium sodium alginate fibre (Kaltostat®) to petrolatum gauze impregnated with bismuth tribromophenate (Xeroform®) …
C Williams - British Journal of Nursing, 1994 - magonlinelibrary.com
… The wound dressings in CV Laboratories’ Kaltostat range are composed of calcium sodium alginate. By managing the physical aspects of wounds, they also reduce the …
MI Nelea, L Paek, L Dao, N Rouchet, JI Efanov… - Burns, 2019 - Elsevier
… The other was an absorptive alginate calcium sodium dressing (Kaltostat™). Samples of each wound dressing, which were in contact with the skin graft donor site, were prepared for …
AB Lansdown, MJ Payne - Journal of the Royal College of Surgeons …, 1994 - europepmc.org
… Kaltostat swabs were implanted subcutaneously in rats to … no noticeable degradation of the Kaltostat within the 3 month … This study demonstrates that Kaltostat fibres are well tolerated …
Number of citations: 94 europepmc.org
P Vanstraelen - Burns, 1992 - Elsevier
In a controlled, prospective study, calcium sodium alginate and porcine xenograft were compared in the treatment of split-thickness skin graft donor sites on 20 patients. Half of each …
MP Sintler, A Mahmood, SRG Smith, MH Simms… - World journal of …, 2005 - Springer
… Kaltostat. A prospective, randomized trial of 20 patients undergoing CEA was undertaken. Patients were randomized to receive either Quixil sealant (treatment group) or topical Kaltostat …
PEM Butler, PA Eadie, D Lawlor, G Edwards… - British journal of plastic …, 1993 - Elsevier
… -operative pain in the Kaltostat and bupivacaine group (group 3… Kaltostat without reducing the beneficial effects of Kaltostat … This study assesses the efficacy of Kaltostat and bupivacaine …
HT Liu - Dermatologic surgery, 2000 - Wiley Online Library
… Kaltostat pads and Duoderm sheets were cut … Kaltostat pads were used only for the first 2–3 days when the amount of discharge was profuse. Telfa pads were used rather than Kaltostat …
KS Sirimanna - The Journal of Laryngology & Otology, 1989 - cambridge.org
Following surgical trimming of the inferior turbinates, 32 nostrils were packed with Calcium alginate fibre (Kaltostat 2 gramme fibre packs 80:20 per cent calcium:sodium) for 36–48 …
B Cihantimur, R Kahveci, M Özcan - European Journal of Plastic Surgery, 1997 - Springer
… 8.5 days for the donor areas dressed with Kaltostat and 11.5 days for the donor areas dressed … skin were seen under Kaltostat dressings. It was concluded that Kaltostat is superior to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.